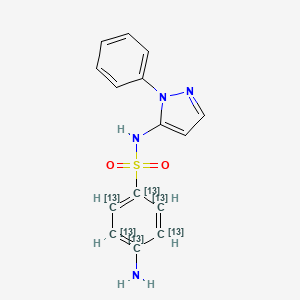

Sulfaphenazole 13C6 (sulfanilamide ring 13C6)

説明

スルファフェナゾール 13C6 (スルファニルアミド環 13C6): は、主に分析標準として使用される標識化合物です。スルホンアミド系抗菌剤のクラスに属し、炭素-13同位体で標識されたスルファニルアミド環の存在を特徴としています。この化合物は、スルホンアミドの薬物動態と代謝を研究するために、科学研究でよく使用されています。

特性

分子式 |

C15H14N4O2S |

|---|---|

分子量 |

320.32 g/mol |

IUPAC名 |

4-amino-N-(2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |

InChI |

InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2/i6+1,7+1,8+1,9+1,12+1,14+1 |

InChIキー |

QWCJHSGMANYXCW-ICKKZUCYSA-N |

異性体SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)N |

正規SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件: スルファフェナゾール 13C6の合成には、スルファニルアミド環への炭素-13同位体の組み込みが含まれます。一般的な合成経路には、次の手順が含まれます。

ニトロ化: 出発物質であるアニリンは、ニトロ化されてニトロアニリンを形成します。

還元: ニトロ基は次に還元されてアミノベンゼンを形成します。

スルホン化: アミノベンゼンはスルホン化されてスルホンアミド基が導入されます。

同位体標識: 炭素-13同位体は、特定の化学反応によってスルファニルアミド環に導入されます。

工業生産方法: スルファフェナゾール 13C6の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と同位体標識を保証するための厳格な品質管理対策が含まれています。

化学反応の分析

科学研究への応用

スルファフェナゾール 13C6は、次のような科学研究で広く使用されています。

化学: クロマトグラフィーや質量分析の分析標準として。

生物学: 生物系におけるスルホンアミドの代謝と薬物動態を研究するために。

医学: 抗菌剤の開発と試験において。

産業: 医薬品製造における分析方法の品質管理とバリデーションのために。

科学的研究の応用

Sulfaphenazole 13C6 is widely used in scientific research, including:

Chemistry: As an analytical standard for chromatography and mass spectrometry.

Biology: To study the metabolism and pharmacokinetics of sulfonamides in biological systems.

Medicine: In the development and testing of antibacterial agents.

Industry: For quality control and validation of analytical methods in pharmaceutical production.

作用機序

類似の化合物との比較

類似の化合物:

スルファメトキサゾール: 作用機序が同様のスルホンアミド系抗菌剤。

スルファジアジン: 細菌感染症の治療に使用され、構造が類似しています。

スルファピリジン: 疱疹状皮膚炎の治療に使用され、類似の特性を持っています。

独自性: スルファフェナゾール 13C6は、炭素-13で同位体標識されているため、分析や薬物動態の研究に特に役立ちます。 この標識により、さまざまな科学的用途における正確な追跡と分析が可能になります.

類似化合物との比較

Sulfamethoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action.

Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.

Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has comparable properties.

Uniqueness: Sulfaphenazole 13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and analysis in various scientific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。